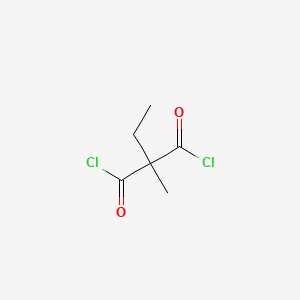

Ethylmethylmalonyl chloride

Description

BenchChem offers high-quality Ethylmethylmalonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylmethylmalonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8Cl2O2 |

|---|---|

Molecular Weight |

183.03 g/mol |

IUPAC Name |

2-ethyl-2-methylpropanedioyl dichloride |

InChI |

InChI=1S/C6H8Cl2O2/c1-3-6(2,4(7)9)5(8)10/h3H2,1-2H3 |

InChI Key |

PKJSKWMFJMXXOV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-ethyl-2-methylmalonyl dichloride vs ethyl methyl malonyl chloride

Definitive Technical Guide: 2-Ethyl-2-Methylmalonyl Dichloride vs. Ethyl Methyl Malonyl Chloride Derivatives

Executive Summary & Nomenclature Clarification

In the synthesis of heterocyclic pharmacophores—particularly barbiturates, pyrimidines, and isocoumarins—precision in reagent selection is critical. This guide differentiates between two chemically distinct electrophiles often confused due to similar nomenclature:

-

2-Ethyl-2-methylmalonyl dichloride : A symmetric, disubstituted di-acid chloride . It is a potent double electrophile used to generate 5,5-disubstituted heterocycles in a single step.

-

Ethyl methyl malonyl chloride (and its variants): Typically refers to Ethyl 2-methylmalonyl chloride (a monosubstituted ester-acid chloride ) or occasionally the Ethyl ester of 2-ethyl-2-methylmalonyl chloride . These are asymmetric reagents used for stepwise functionalization or the synthesis of monosubstituted/asymmetric scaffolds.

Critical Distinction : The dichloride locks in the C5-substitution pattern immediately upon cyclization, whereas the ester-chloride allows for regioselective derivatization, enabling the introduction of complex substituents sequentially.

Chemical Identity & Structural Comparison

The following table contrasts the core properties of the two primary species.

| Feature | 2-Ethyl-2-methylmalonyl Dichloride | Ethyl 2-methylmalonyl Chloride (Common "Ethyl methyl..." variant) |

| Structure | ||

| Formula | ||

| Molecular Weight | ~183.03 g/mol | ~164.59 g/mol |

| Functionality | Bifunctional Electrophile (Symmetric) | Bifunctional Electrophile (Asymmetric: Acid Chloride + Ester) |

| Reactivity | High (Both ends highly reactive to nucleophiles) | Moderate/Mixed (Acid chloride > Ester) |

| Primary Use | Synthesis of 5-ethyl-5-methylbarbiturates ; symmetric cross-linking. | Synthesis of 4-methylisocoumarins , 5-methylpyrimidines ; stepwise heterocycle construction. |

| Stability | Highly moisture sensitive; hydrolyzes to diacid. | Moisture sensitive; hydrolyzes to mono-acid mono-ester. |

Synthesis Pathways

The synthesis of these compounds diverges at the hydrolysis stage of the starting malonate ester.

Synthesis of 2-Ethyl-2-methylmalonyl Dichloride

This process requires complete saponification of the dialkyl malonate followed by exhaustive chlorination.

-

Precursor : Diethyl 2-ethyl-2-methylmalonate.

-

Step 1 (Saponification) : Treatment with excess base (KOH/EtOH) to form the dipotassium salt.

-

Step 2 (Acidification) : Conversion to 2-ethyl-2-methylmalonic acid (

). -

Step 3 (Chlorination) : Reaction with thionyl chloride (

) or oxalyl chloride to yield the dichloride.

Synthesis of Ethyl 2-methylmalonyl Chloride

This process requires controlled, partial hydrolysis to preserve one ester group.

-

Precursor : Diethyl 2-methylmalonate.

-

Step 1 (Partial Hydrolysis) : Treatment with 1 equivalent of KOH in ethanol to form the mono-potassium salt (

). -

Step 2 (Acidification) : Isolation of the mono-ester acid (

). -

Step 3 (Chlorination) : Reaction with

under mild conditions to convert only the carboxylic acid to the acid chloride, leaving the ester intact.

Figure 1: Divergent synthesis pathways for the Dichloride vs. Ester-Chloride derivatives.

Reactivity Profile & Mechanism

Dichloride: Symmetric Cyclization

The 2-ethyl-2-methylmalonyl dichloride is the reagent of choice for "one-pot" cyclizations where the final substitution pattern is already established in the backbone.

-

Mechanism : Double nucleophilic acyl substitution.

-

Example : Reaction with Urea to form 5-ethyl-5-methylbarbituric acid.

-

First chloride displacement by urea nitrogen.

-

Intramolecular attack by the second urea nitrogen on the second acyl chloride.

-

Loss of 2 equivalents of HCl.

-

Ester-Chloride: Regioselective Functionalization

The Ethyl methyl malonyl chloride (Ester-Chloride) offers two electrophilic sites with vastly different reactivities:

-

Acid Chloride (

) : Highly reactive, reacts first with weak nucleophiles or at low temperatures. -

Ester (

) : Less reactive, requires higher temperatures or stronger nucleophiles (e.g., alkoxides) to react.

-

Utility : This allows for the synthesis of asymmetric heterocycles or the introduction of a third substituent at the active methylene position (if not fully substituted) before ring closure.

Figure 2: Comparative reaction kinetics. The Dichloride undergoes rapid double-substitution, while the Ester-Chloride allows stepwise control.

Applications in Drug Development

Barbiturate Synthesis (CNS Depressants)

-

Reagent : 2-Ethyl-2-methylmalonyl dichloride .

-

Rationale : The C5-disubstitution is critical for lipophilicity and CNS penetration. Using the dichloride ensures the ethyl and methyl groups are retained in the final pharmacophore without risk of decarboxylation or rearrangement.

-

Protocol Insight : The reaction is typically performed in dry chloroform or dichloromethane with a weak base (e.g., pyridine) to scavenge HCl.

Isocoumarin & Pyrimidine Scaffolds

-

Rationale : Used when the target molecule requires asymmetry. For example, in the synthesis of NM-3 analogs (angiogenesis inhibitors), the ester-chloride reacts with homophthalic anhydride derivatives. The acid chloride moiety selectively acylates the anhydride enolate, while the ester group remains available for subsequent hydrolysis or modification [1].

Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-2-methylmalonyl Dichloride

-

Dissolution : Dissolve 2-ethyl-2-methylmalonic acid (10 mmol) in anhydrous DCM (20 mL).

-

Chlorination : Add thionyl chloride (25 mmol) dropwise at 0°C. Add catalytic DMF (2 drops).

-

Reflux : Heat to reflux for 3 hours until gas evolution (

, -

Isolation : Evaporate solvent and excess

under reduced pressure. -

Purification : Distill the residue under vacuum (bp ~65-70°C at 15 mmHg) to obtain the clear, colorless oil.

-

Note: Store under inert atmosphere (Argon/Nitrogen).

-

Protocol B: Selective Reaction of Ethyl Methyl Malonyl Chloride

-

Acylation : To a solution of amine (10 mmol) and triethylamine (11 mmol) in DCM at 0°C, add Ethyl 2-methylmalonyl chloride (10 mmol) dropwise.

-

Monitoring : Stir for 1 hour. TLC should show consumption of amine and formation of the amide-ester.

-

Cyclization (Optional) : To close the ring, add sodium ethoxide (20 mmol) in ethanol and reflux for 4 hours.

References

-

Bauta, W. E., et al. (2003).[1] "Formal Synthesis of Angiogenesis Inhibitor NM-3." Journal of Organic Chemistry, 68(15), 5967–5972. Link

-

PrepChem. "Synthesis of diethyl 2-ethyl-2-methylmalonate." PrepChem.com. Link

-

Madhusudhan, G., et al. (2011).[3] "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate." Der Pharma Chemica, 3(6), 437-442.[3] Link

Sources

Technical Monograph: 2-Ethyl-2-methylpropanedioyl Dichloride

Advanced Intermediate for Sterically Hindered Heterocyclic Synthesis

Executive Summary

2-Ethyl-2-methylpropanedioyl dichloride (also known as methyl ethyl malonyl dichloride) is a specialized bifunctional electrophile used primarily in the synthesis of barbiturates, pyrimidinediones, and complex polyamides. Its defining structural feature—a quaternary carbon at the 2-position—introduces significant steric bulk and eliminates the acidic

This guide details the physicochemical properties, synthesis protocols, and application workflows for this compound, designed for medicinal chemists requiring robust, self-validating methodologies.

Chemical Identity & Physical Characteristics

| Property | Data |

| IUPAC Name | 2-Ethyl-2-methylpropanedioyl dichloride |

| Common Names | Methyl ethyl malonyl dichloride; 2-Ethyl-2-methylmalonyl dichloride |

| Molecular Formula | C |

| Molecular Weight | 183.03 g/mol |

| Precursor CAS | 2049-70-9 (Diethyl 2-ethyl-2-methylmalonate) |

| Physical State | Colorless to pale yellow fuming liquid |

| Boiling Point | ~55–60 °C at 15 mmHg (Estimated based on homologs) |

| Density | ~1.18 g/mL (Estimated) |

| Solubility | Reacts violently with water/alcohols; soluble in DCM, THF, Toluene |

Note on Commercial Availability: While the diethyl ester precursor (CAS 2049-70-9) is widely available, the dichloride is typically generated in situ or synthesized on-demand due to its high reactivity and sensitivity to moisture.

Synthesis & Production

The synthesis of 2-ethyl-2-methylpropanedioyl dichloride is a two-stage process starting from the commercially available diethyl ester. The protocol below prioritizes yield and purity, utilizing thionyl chloride for the acyl chloride formation.

Step 1: Hydrolysis to 2-Ethyl-2-methylmalonic Acid

Reaction:

-

Dissolution: Dissolve diethyl 2-ethyl-2-methylmalonate (1.0 eq) in ethanol (5 vol).

-

Saponification: Add a solution of KOH (2.5 eq) in water (2 vol) dropwise.

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of ester).

-

Workup: Concentrate ethanol. Acidify aqueous residue with conc. HCl to pH 1. Extract with diethyl ether (3x). Dry over MgSO

and concentrate to yield the dicarboxylic acid (White solid, mp ~118–120 °C).

Step 2: Chlorination to Dichloride

Reaction:

-

Setup: Place the dry dicarboxylic acid in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

). -

Addition: Add thionyl chloride (SOCl

, 4.0 eq) carefully. A catalytic amount of DMF (1-2 drops) can accelerate the reaction. -

Heating: Heat gradually to 60–70 °C. Vigorous evolution of HCl and SO

gases will occur (scrub gases through NaOH trap). -

Completion: Reflux for 2–3 hours until gas evolution ceases and the solution becomes clear.

-

Isolation: Remove excess SOCl

by vacuum distillation. The residue is the crude dichloride, which can be distilled under reduced pressure for high purity or used directly in the next step.

Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis from commercial ester to reactive dichloride.

Reactivity Profile & Drug Development Applications

The "Gem-Dialkyl" Advantage

The presence of both an ethyl and a methyl group at the C2 position creates a quaternary center. This is critical in drug design for two reasons:

-

Metabolic Stability: It removes the acidic proton found in mono-substituted malonates, preventing enolization and blocking rapid metabolic degradation (e.g., via cytochrome P450 oxidation at the

-position). -

Thorpe-Ingold Effect: The steric bulk compresses the internal bond angle, forcing the two acyl chloride groups closer together. This significantly increases the rate of intramolecular cyclization with dinucleophiles (ureas, amidines) compared to unsubstituted analogs.

Protocol: Synthesis of 5-Ethyl-5-methylbarbituric Acid

This protocol demonstrates the classic application of the dichloride to form the barbiturate core, a scaffold used in sedatives and anticonvulsants.

Reagents:

-

2-Ethyl-2-methylpropanedioyl dichloride (10 mmol)

-

Urea (10 mmol)

-

Solvent: Anhydrous Chloroform or Dichloroethane

-

Catalyst: No catalyst required for dichloride (unlike ester routes), but mild heating helps.

Methodology:

-

Preparation: Suspend dry urea (0.60 g, 10 mmol) in anhydrous chloroform (20 mL).

-

Addition: Add the dichloride (1.83 g, 10 mmol) dropwise at room temperature.

-

Cyclization: Reflux the mixture for 3–5 hours. HCl gas is evolved; ensure proper venting.

-

Monitoring: Monitor by TLC (MeOH/DCM 1:9). The product is more polar than the starting materials.

-

Workup: Cool the mixture. The product often precipitates or can be induced to precipitate by adding hexane. Filter and wash with cold water to remove unreacted urea.

-

Purification: Recrystallize from ethanol/water.

Visualization: Reactivity Logic

Figure 2: Divergent synthesis pathways utilizing the dichloride core.

Safety & Handling

-

Hazards: Corrosive, Lachrymator. Reacts violently with water to release HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.

-

PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. All operations must be performed in a fume hood.

-

Quenching: Quench excess reagent by slow addition to a stirred mixture of ice and sodium bicarbonate solution.

References

-

Synthesis of Diethyl 2-ethyl-2-methylmalonate

-

PrepChem.com. "Synthesis of diethyl 2-ethyl-2-methylmalonate." Link

-

-

General Barbiturate Synthesis via Malonyl Chlorides

-

Physical Properties of Precursor (Diethyl Ester)

- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spero-compounds from cyclohexane." J. Chem. Soc., Trans., 107, 1080-1106.

-

Barbituric Acid Derivatives Review

-

MDPI. "A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications." Link

-

Sources

Synonyms for Ethylmethylmalonyl Chloride in Organic Synthesis

The following technical guide details the synonyms, synthesis, and application of Ethylmethylmalonyl Chloride , chemically identified as 2-ethyl-2-methylpropanedioyl dichloride .

Core Identity & Chemical Definition

Ethylmethylmalonyl chloride refers to the acyl chloride derivative of 2-ethyl-2-methylmalonic acid. In precise organic synthesis nomenclature, it is most accurately defined as 2-ethyl-2-methylpropanedioyl dichloride .

It is a critical electrophilic intermediate used to introduce the gem-ethyl-methyl moiety into heterocyclic scaffolds, particularly in the formation of barbiturates (e.g., 5-ethyl-5-methylbarbituric acid) and herbicidal isoxazolidinediones.

Chemical Structure[1][2][3][4]

-

Formula: C₆H₈Cl₂O₂

-

Molecular Weight: 183.03 g/mol

-

Structure: A central quaternary carbon bonded to one ethyl group, one methyl group, and two chlorocarbonyl (-COCl) groups.

Nomenclature & Synonyms

Accuracy in nomenclature is vital to avoid fatal experimental errors, particularly distinguishing between the dichloride (di-acid chloride) and the monochloride (ester-acid chloride).

Primary Technical Synonyms

These terms refer to the di-acyl chloride (ClOC-C(Et)(Me)-COCl):

-

2-Ethyl-2-methylmalonyl dichloride (Most unambiguous technical name)

-

2-Ethyl-2-methylpropanedioyl dichloride (IUPAC systematic name)

-

Ethylmethylmalonic acid dichloride

-

Ethylmethylmalonyl chloride (Common usage; implies the dichloride in heterocycle synthesis context)

Ambiguous & Related Terms (Risk of Confusion)

Researchers must distinguish this compound from "half-chloride" esters often used in similar pathways:

-

Ethyl methyl malonyl chloride: This spacing often implies the ethyl ester of methylmalonyl chloride (EtOOC-CH(Me)-COCl), a completely different mono-functional reagent.

-

Ethyl malonyl chloride: Refers to the ethyl ester of malonyl chloride (EtOOC-CH₂-COCl), lacking the alpha-methyl substitution.

Comparison Table: Structural Variants

| Common Name | Systematic Name | Structure | Functionality |

| Ethylmethylmalonyl chloride | 2-Ethyl-2-methylpropanedioyl dichloride | ClOC-C(Et)(Me)-COCl | Difunctional Electrophile |

| Ethyl methylmalonyl chloride | Ethyl 2-chloro-3-oxobutanoate (approx) | EtOOC-CH(Me)-COCl | Monofunctional Electrophile |

| Diethylmalonyl dichloride | 2,2-Diethylpropanedioyl dichloride | ClOC-C(Et)₂-COCl | Difunctional (Diethyl analog) |

Synthesis & Preparation Protocol

Because 2-ethyl-2-methylmalonyl dichloride is moisture-sensitive and hydrolytically unstable, it is frequently synthesized in situ or freshly prepared from its stable acid precursor.

Mechanistic Pathway

The synthesis proceeds via the nucleophilic acyl substitution of 2-ethyl-2-methylmalonic acid with thionyl chloride (SOCl₂) . The reaction is driven by the formation of gaseous SO₂ and HCl byproducts.[1]

Reaction Scheme (DOT Diagram)

Caption: Synthesis of 2-ethyl-2-methylmalonyl dichloride from stable diester precursors via acid hydrolysis and chlorination.

Experimental Protocol

Objective: Preparation of 2-ethyl-2-methylmalonyl dichloride from 2-ethyl-2-methylmalonic acid.

Reagents:

-

2-Ethyl-2-methylmalonic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (Excess, ~5-10 eq)

-

Catalyst: DMF (Dimethylformamide) - 1-2 drops (Optional, accelerates Vilsmeier-Haack type activation)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar line) to exclude moisture.

-

Addition: Charge the flask with 2-ethyl-2-methylmalonic acid. Add thionyl chloride slowly. The reaction is endothermic initially but will evolve gas.

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours. Monitor the cessation of HCl/SO₂ gas evolution (bubbler check).

-

Isolation: Distill off the excess thionyl chloride under reduced pressure (vacuum).

-

Purification: The residue is the crude acid chloride (typically an oil). It can be distilled under high vacuum for high-purity applications, though crude is often sufficient for immediate condensation.

Safety Note: This reaction generates toxic HCl and SO₂ gases.[1] Must be performed in a high-efficiency fume hood.

Applications in Drug Development

The gem-disubstituted malonyl moiety is a pharmacophore found in several sedative-hypnotics and herbicides.

Barbiturate Synthesis

Ethylmethylmalonyl dichloride reacts with urea or N-substituted ureas to form 5-ethyl-5-methylbarbituric acid derivatives.

-

Mechanism: Dual N-acylation of urea.

-

Advantage: Using the dichloride (vs. diester) allows the reaction to proceed under milder, non-alkoxide conditions, or with less nucleophilic ureas.

Isomer Differentiation

It is crucial for synthesizing specific isomers of barbiturates where the C5 substitution pattern dictates pharmacokinetics (e.g., duration of action). The ethyl/methyl substitution provides an intermediate duration compared to diethyl (long) or substituted-vinyl (short) analogs.

Herbicidal Isoxazolidinediones

Patents indicate the use of this chloride in condensing with hydroxylamines to form isoxazolidine-3,5-diones, a class of agricultural chemicals.

References

- Preparation of Malonyl Chlorides:Organic Syntheses, Coll. Vol. 4, p. 222 (1963). (General method for substituted malonyl chlorides using SOCl₂).

-

Synthesis of 2-ethyl-2-methylmalonyl dichloride: U.S. Patent 4,302,238. Herbicidal isoxazolidine-3,5-diones. (Describes the specific chlorination of 2-ethyl-2-methylmalonic acid).

-

Precursor Identification: PubChem Compound Summary for CID 16293, Diethyl 2-ethyl-2-methylmalonate.

- General Reactivity of Malonyl Chlorides:Journal of the American Chemical Society, "The Reaction of Malonyl Chloride with some 1,3-Dicarbonyl Compounds." (Context on electrophilicity).

Sources

An In-depth Technical Guide to the Solubility of Ethylmethylmalonyl Chloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethylmethylmalonyl chloride is a reactive chemical intermediate pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical industries. Its efficacy in a reaction is profoundly influenced by its solubility in the chosen solvent system. This guide provides a comprehensive analysis of the solubility of ethylmethylmalonyl chloride, blending theoretical principles with practical, field-proven methodologies. We will explore the molecular characteristics governing its solubility, provide qualitative and predictive assessments across a range of common organic solvents, and detail a rigorous experimental protocol for quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this reagent's behavior in solution.

Introduction to Ethylmethylmalonyl Chloride

Ethylmethylmalonyl chloride (CAS No. 36239-09-5) is a disubstituted acyl chloride, a class of compounds known for their high reactivity.[1][2][3] Its molecular structure, featuring two carbonyl chloride groups, makes it a potent difunctional acylating agent. This reactivity is precisely why it is a valuable building block in organic synthesis; however, it also necessitates careful handling and solvent selection to prevent unwanted side reactions, primarily hydrolysis.[1][2][4]

Chemical Structure and Properties:

-

Appearance: Typically a clear yellow to brown liquid.[7]

-

Key Functional Groups: Two acyl chloride (-COCl) groups.

The presence of both polar acyl chloride groups and nonpolar ethyl and methyl groups results in a molecule with intermediate polarity. This structural duality is the primary determinant of its solubility characteristics.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[9] This means that substances tend to dissolve in solvents with similar polarity. For ethylmethylmalonyl chloride, we must consider the interplay between its polar and nonpolar regions.

-

Polar Interactions: The highly electrophilic carbonyl carbons and the chlorine atoms create significant dipole moments. These regions of the molecule will interact favorably with polar aprotic solvents through dipole-dipole interactions.

-

Nonpolar Interactions: The ethyl and methyl alkyl chains are nonpolar and will engage in van der Waals forces (specifically, London dispersion forces) with nonpolar solvents.[9]

Reactivity vs. Solubility: It is critical to distinguish between dissolution and reaction. Protic solvents, such as water and alcohols, will react vigorously and exothermically with ethylmethylmalonyl chloride in a process called solvolysis.[1][4][10] This is not a solubility measurement but an irreversible chemical transformation that produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4][11] Therefore, all solvents used for solubility determination must be anhydrous (water-free).

Solubility Profile in Common Organic Solvents

Table 1: Predicted Solubility of Ethylmethylmalonyl Chloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Nonpolar | Hexane, Toluene, Benzene | Moderate to Good | The alkyl groups on the malonyl backbone facilitate interaction with these hydrocarbon solvents. Solubility is expected to be sufficient for many synthetic applications. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Freely Soluble | These solvents are polar aprotic and can effectively solvate the polar acyl chloride groups without reacting. They are excellent choices for reactions involving this reagent.[1][10] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Freely Soluble | These are versatile solvents for a wide range of organic compounds, including acyl chlorides.[3] Their polarity is well-suited to dissolve ethylmethylmalonyl chloride. A supplier data sheet notes solubility in chloroform.[5] |

| Esters | Ethyl Acetate | Good to High | Ethyl acetate is a polar aprotic solvent that is generally a good solvent for acyl chlorides.[5] It offers a balance of polarity suitable for dissolving the compound. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble, but with Caution | While likely soluble, DMF and DMSO are highly polar and can sometimes promote side reactions or be difficult to remove. A supplier data sheet notes sparing solubility in DMSO.[5] Caution is advised, and compatibility should be tested. |

| Protic Solvents | Water, Alcohols (Methanol, Ethanol), Amines | REACTIVE - DO NOT USE | These substances will react, often violently, with ethylmethylmalonyl chloride.[1][2][12] This is a chemical incompatibility, not a measure of solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the industry-standard "shake-flask" method is recommended.[9] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solute.

Materials and Equipment

-

Ethylmethylmalonyl chloride (>97% purity)

-

Anhydrous-grade organic solvents

-

Temperature-controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis instrumentation

Step-by-Step Methodology

-

Preparation: Add an excess amount of ethylmethylmalonyl chloride to a pre-weighed glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Solvent Addition: Add a known volume of the desired anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period of 24 to 72 hours to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.[9]

-

Sample Extraction: Carefully draw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately attach a PTFE syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.[9]

-

Quantification: Determine the concentration of ethylmethylmalonyl chloride in the filtered aliquot using a validated analytical method like HPLC.[9] This involves creating a calibration curve with standards of known concentrations.

-

Data Reporting: Express the solubility in standard units such as mg/mL or moles/L (Molarity) at the specified temperature.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for quantitative solubility determination.

Safety, Handling, and Reactivity Considerations

Ethylmethylmalonyl chloride is a reactive and corrosive substance that must be handled with extreme care.[3][12][13]

-

Moisture Sensitivity: The compound reacts violently with water and moisture.[12] All handling must be done under anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).[14] Glassware must be thoroughly dried.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[3][11] Work should be conducted in a certified chemical fume hood to avoid inhalation of its acrid vapors.[11][14]

-

Incompatible Materials: Avoid contact with bases, alcohols, amines, and metals.[15] As previously stated, protic solvents will lead to a vigorous reaction.[1][2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances.[3][14]

Reactivity Pathway Diagram

The following diagram illustrates the critical reactivity pathways to consider when selecting a solvent.

Caption: Solvent selection: dissolution vs. decomposition.

Conclusion

The solubility of ethylmethylmalonyl chloride is governed by its dual chemical nature, possessing both polar acyl chloride functionalities and nonpolar alkyl groups. It exhibits high solubility in common anhydrous aprotic solvents such as ethers (THF, diethyl ether) and chlorinated solvents (DCM, chloroform), making them ideal choices for synthetic applications. Nonpolar aromatic solvents like toluene are also viable options. It is imperative to avoid all protic solvents, as they will engage in a hazardous decomposition reaction rather than simple dissolution. For precise quantitative data, a rigorous experimental protocol, such as the shake-flask method, must be employed. By understanding these principles and adhering to strict safety protocols, researchers can effectively and safely utilize ethylmethylmalonyl chloride in their development workflows.

References

-

BYJU'S. (2022, February 8). Formation of Acid Chlorides. Retrieved from [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Safety Profile of Acetyl Chloride: Handling and Precautions. Retrieved from [Link]

-

Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride. Retrieved from [Link]

-

SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Ethyl malonyl chloride. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Unknown Author. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Acyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl malonyl chloride. PubChem. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Allen Career Institute. (2024, November 20). Acid Chlorides: Structure, Nomenclature and Properties. Retrieved from [Link]

-

Henry Schein NZ. (n.d.). Material Safety Data Sheet Cover-Sheet. Retrieved from [Link]

-

IUPAC. (n.d.). solubility (S05740). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

ResearchGate. (2010, June 1). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from [Link]

-

IUPAC & NIST. (2006, March 15). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 3. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 4. allen.in [allen.in]

- 5. Ethyl malonyl chloride CAS#: 36239-09-5 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Ethyl malonyl chloride | 36239-09-5 [chemicalbook.com]

- 8. 36239-09-5 CAS MSDS (Ethyl malonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. study.com [study.com]

- 11. nbinno.com [nbinno.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

The Alpha-Proton Dilemma: A Comparative Analysis of Ethylmethylmalonyl Chloride and Malonyl Dichloride in Advanced Organic Synthesis

Executive Summary

In the realm of advanced organic synthesis, drug development, and polymer chemistry, the selection of acylating agents dictates not only the yield but the fundamental viability of a synthetic route. Malonyl dichloride and its dialkyl-substituted counterpart, ethylmethylmalonyl chloride, are critical building blocks for synthesizing heterocycles, active pharmaceutical ingredients (APIs), and complex macromolecules. However, a single structural divergence—the presence or absence of alpha-protons—drastically alters their reactivity, stability, and handling requirements. This technical guide provides an in-depth mechanistic analysis and field-validated protocols for researchers navigating the divergent chemical behaviors of these two reagents.

Structural and Mechanistic Fundamentals

The "Alpha-Proton" Vulnerability

The core mechanistic divergence between malonyl dichloride and ethylmethylmalonyl chloride lies at the C2 (alpha) position.

Malonyl Dichloride possesses two highly acidic alpha-protons flanked by two strongly electron-withdrawing acyl chloride groups. When exposed to mild organic bases (e.g., pyridine, triethylamine) during standard amidation or esterification, these protons are readily abstracted. This triggers the rapid elimination of hydrogen chloride (HCl), forming a highly reactive ketene intermediate[1]. Ketenes are intensely electrophilic and unstable; they rapidly undergo [2+2] cycloadditions (dimerization) or polymerize into complex, highly conjugated systems.

Ethylmethylmalonyl Chloride , by contrast, features a fully substituted alpha-carbon (a quaternary carbon bonded to an ethyl and a methyl group). With zero alpha-protons , base-mediated dehydrohalogenation to a ketene is chemically impossible. Consequently, the molecule reacts purely via classic nucleophilic acyl substitution, maintaining a clean reaction profile even in the presence of strong bases.

Comparative Reactivity and Stability Profiles

Hydrolytic Instability vs. Steric Shielding

Malonyl dichloride is notoriously capricious. Its lack of steric bulk around the carbonyl centers makes it highly susceptible to rapid hydrolysis. Contact with ambient moisture violently liberates toxic hydrogen chloride gas, rendering the reagent useless, causing severe corrosive injury to respiratory tracts, and posing significant safety risks[2]. In complex API synthesis, such as the assembly of the pyrido[1,2-a]pyrimidin-4-one core of the SMA drug Risdiplam, its hydrolytic instability and corrosive nature often force process chemists to abandon it in favor of milder alternatives like bis(2,4,6-trichlorophenyl)malonate[3],[4].

Conversely, the ethyl and methyl groups in ethylmethylmalonyl chloride provide significant steric shielding to the adjacent carbonyl carbons. While still moisture-sensitive and requiring inert atmospheres, its rate of hydrolysis is markedly slower. However, during the isolation and purification of dialkyl-substituted malonyl halides via distillation, thermal decomposition can still occur, often requiring the addition of specific stabilizers (e.g., 1,10-phenanthroline) to prevent equipment corrosion and yield loss[5].

Base-Mediated Side Reactions

A hallmark of malonyl dichloride failure in the lab is a distinct color change. When added to a solution containing an amine and a base (like pyridine), the solution will frequently turn intense pink, red, or eventually blue[1]. This is a direct visual confirmation of ketene polymerization. Ethylmethylmalonyl chloride, lacking the ability to form ketenes, does not exhibit this colorimetric failure, typically yielding clear or pale-yellow solutions as the reaction proceeds smoothly to the desired dialkyl-substituted product[1].

Quantitative Data: Properties Comparison

To facilitate rapid decision-making in the lab, the physicochemical and reactive properties of both reagents are summarized below:

| Property | Malonyl Dichloride | Ethylmethylmalonyl Chloride |

| Chemical Formula | C3H2Cl2O2 | C6H10Cl2O2 |

| Alpha-Protons | 2 (Highly Acidic) | 0 (Fully Substituted) |

| Ketene Formation Potential | High (in the presence of base) | None (Chemically impossible) |

| Steric Hindrance (C-Alpha) | Low | High (Ethyl + Methyl groups) |

| Hydrolytic Stability | Extremely Low (Violent reaction) | Low-to-Moderate (Sterically shielded) |

| Visual Indicator of Failure | Pink/Red/Blue solution | N/A (Remains clear/yellowish) |

Experimental Workflows and Protocols

To ensure scientific integrity and reproducible yields, the following self-validating protocols must be strictly adhered to when handling these reagents.

Protocol A: Base-Mediated Amidation using Ethylmethylmalonyl Chloride

Causality: The lack of alpha-protons eliminates the risk of ketene formation, allowing the reaction to proceed at slightly higher temperatures to overcome the steric hindrance of the alpha-substituents.

-

Preparation: Flame-dry a round-bottom flask. Add the target amine (1.0 eq) and anhydrous pyridine (2.5 eq) in dry THF under an argon atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Add ethylmethylmalonyl chloride (1.1 eq) dropwise over 15 minutes. Self-Validation: The solution should remain clear or turn slightly cloudy (due to pyridinium hydrochloride salt formation) without turning pink/red[1].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours to overcome steric hindrance at the carbonyl site.

-

Workup: Quench with saturated aqueous NaHCO3 and extract with dichloromethane.

Protocol B: Handling and Reacting Malonyl Dichloride

Causality: Low temperatures and ultra-slow addition rates kinetically suppress the activation energy required for alpha-proton abstraction and subsequent ketene dimerization, favoring direct nucleophilic attack[1].

-

Preparation: Rigorously dry all glassware. Dissolve the amine (1.0 eq) and triethylamine or pyridine (2.2 eq) in anhydrous THF under argon.

-

Cryogenic Control: Cool the mixture to -20°C using a dry ice/ethylene glycol bath.

-

Ultra-Slow Addition: Dilute malonyl dichloride (1.0 eq) in dry THF and add it at a rate of 1 drop per second (approx. over 40-60 minutes).

-

Colorimetric Monitoring: Self-Validation: Watch the solution closely. If a pink or red hue develops, ketene formation is occurring[1]. Immediately halt the addition, lower the temperature further, or switch to a milder acylating agent (e.g., generating bis(N-oxysuccinimidyl) malonate in situ).

-

Workup: Keep the reaction cold until complete consumption of the amine (monitor via TLC), then quench cold with water to destroy unreacted acid chloride before warming.

Visualizations

Mechanistic Divergence

The following diagram illustrates the divergent chemical pathways of both reagents when exposed to organic bases.

Fig 1. Mechanistic divergence of malonyl chlorides under basic conditions.

Experimental Decision Matrix

The workflow below dictates the handling procedures based on the chosen acylating agent.

Fig 2. Step-by-step experimental workflow and decision matrix for malonyl derivatives.

References

-

[3] Title: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: MDPI (Molecules) URL:[Link]

-

[1] Title: Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? Source: ResearchGate URL:[Link]

-

[5] Title: US3220935A - Purification of di-substituted malonyl halides Source: Google Patents URL:

-

[4] Title: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: MDPI (Molecules) URL:[Link]

Sources

Navigating the Reactivity of Ethylmethylmalonyl Chloride: A Guide to its Hydrolytic Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrolytic Stability in Synthesis and Development

In the landscape of pharmaceutical and fine chemical synthesis, acyl chlorides are indispensable reagents, prized for their high reactivity which allows for the efficient formation of esters, amides, and other carbonyl derivatives.[1] However, this same reactivity presents a significant challenge: a pronounced susceptibility to hydrolysis. The reaction with even trace amounts of water can lead to the formation of the corresponding carboxylic acid, consuming the starting material, generating impurities, and complicating reaction control and product purification.[2][3] For drug development professionals, understanding the hydrolytic stability of a key building block like ethylmethylmalonyl chloride is paramount for ensuring process robustness, product quality, and storage stability.

This in-depth technical guide provides a comprehensive overview of the hydrolytic stability of ethylmethylmalonyl chloride. As a Senior Application Scientist, the aim is to not only present the theoretical underpinnings of its reactivity but also to provide practical, field-proven insights into its experimental determination and handling.

Chemical Profile of Ethylmethylmalonyl Chloride

Ethylmethylmalonyl chloride, with the chemical formula C₆H₉ClO₃, is a difunctional molecule containing both an ester and an acyl chloride group.[4][5] This structure dictates its chemical behavior, particularly its reactivity towards nucleophiles like water. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it the primary site of nucleophilic attack.[6][7]

The presence of the ethyl ester and methyl groups also influences the molecule's reactivity. While the primary determinant of an acyl chloride's stability is the electrophilicity of its carbonyl carbon, steric hindrance from bulky adjacent groups can slow the rate of nucleophilic attack.[1] In the case of ethylmethylmalonyl chloride, the ethyl and methyl groups provide some steric shielding, which may render it slightly more stable than simpler, unbranched aliphatic acyl chlorides.

The Mechanism of Hydrolysis: A Nucleophilic Addition-Elimination Pathway

The hydrolysis of ethylmethylmalonyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism.[2][6][8] This two-step process is initiated by the attack of a water molecule, the nucleophile, on the electrophilic carbonyl carbon of the acyl chloride.

Diagram of the Hydrolysis Mechanism of Ethylmethylmalonyl Chloride

Caption: The nucleophilic addition-elimination mechanism of ethylmethylmalonyl chloride hydrolysis.

In the initial "addition" step, the lone pair of electrons on the oxygen atom of a water molecule attacks the partially positive carbonyl carbon.[9] This leads to the formation of a transient, unstable tetrahedral intermediate where the carbon-oxygen double bond is broken.[3] The subsequent "elimination" stage involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion as a good leaving group.[8] A final deprotonation step, often facilitated by another water molecule, yields the final products: ethylmethylmalonic acid and hydrochloric acid.[6]

Factors Influencing Hydrolytic Stability

The rate of hydrolysis of ethylmethylmalonyl chloride is not a fixed value but is instead influenced by several key factors:

-

pH: The hydrolysis of acyl chlorides can be accelerated under both acidic and basic conditions, although they are generally highly reactive even in neutral water. In basic solutions, the more nucleophilic hydroxide ion will attack the carbonyl carbon much more rapidly than water.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[10] Therefore, storage at low temperatures is crucial for preserving the integrity of ethylmethylmalonyl chloride.[11]

-

Solvent: Protic, nucleophilic solvents such as water and alcohols will readily react with acyl chlorides in a process known as solvolysis.[1] Aprotic solvents are preferred for reactions involving acyl chlorides, but the presence of even trace amounts of residual moisture can lead to degradation.[1]

-

Electronic Effects: The presence of electron-withdrawing groups attached to the acyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][12] Conversely, electron-donating groups can decrease reactivity.

Experimental Determination of Hydrolytic Stability: A Step-by-Step Protocol

To quantitatively assess the hydrolytic stability of ethylmethylmalonyl chloride, a robust and self-validating experimental protocol is essential. The following method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable technique for monitoring the disappearance of a reactant and the appearance of a product over time.[13]

Protocol: HPLC-Based Determination of Hydrolytic Half-Life

Objective: To determine the hydrolytic half-life (t½) of ethylmethylmalonyl chloride at a specific pH and temperature.

Materials:

-

Ethylmethylmalonyl chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer solutions (e.g., phosphate-buffered saline for pH 7, citrate buffer for acidic pH, borate buffer for basic pH)

-

Thermostatted reaction vessel

-

HPLC system with a UV detector and a suitable C18 column

-

Autosampler

Experimental Workflow:

Diagram of the Experimental Workflow for Hydrolytic Stability Testing

Caption: A stepwise workflow for the experimental determination of hydrolytic stability.

Procedure:

-

Preparation of Reaction Medium: Prepare the desired buffered aqueous solution and bring it to the target temperature in a thermostatted reaction vessel with stirring.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of ethylmethylmalonyl chloride in dry acetonitrile. The use of an aprotic solvent like acetonitrile is crucial to prevent premature hydrolysis.

-

Initiation of Hydrolysis: To initiate the reaction, inject a small, precise volume of the ethylmethylmalonyl chloride stock solution into the pre-heated, stirred buffered solution. Start a timer immediately.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling should be higher at the beginning of the reaction.

-

Quenching: Immediately quench the reaction in each aliquot to stop further hydrolysis. This can be achieved by diluting the aliquot into a larger volume of cold acetonitrile.

-

HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and sensitivity for both ethylmethylmalonyl chloride and its hydrolysis product, ethylmethylmalonic acid.

-

Data Analysis:

-

For each time point, determine the concentration of the remaining ethylmethylmalonyl chloride.

-

Plot the natural logarithm of the concentration of ethylmethylmalonyl chloride (ln[EMMC]) versus time.

-

If the reaction follows pseudo-first-order kinetics (which is expected with water in large excess), the plot will be linear.

-

The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Causality and Self-Validation:

-

Why use a buffered solution? To maintain a constant pH throughout the experiment, as the generation of HCl during hydrolysis would otherwise alter the pH and thus the reaction rate.

-

Why use a stock solution in acetonitrile? To ensure accurate and rapid introduction of the reactive compound into the aqueous medium without significant degradation before the start of the experiment.

-

Why quench the reaction? To accurately "freeze" the reaction at each time point, ensuring that the measured concentration reflects the extent of reaction at that specific time.

-

Self-Validation: The linearity of the plot of ln[Concentration] vs. time serves as an internal validation of the pseudo-first-order kinetic model. A good linear fit (R² > 0.95) provides confidence in the calculated rate constant and half-life.

Expected Hydrolytic Stability and Data Interpretation

Table 1: Illustrative Hydrolytic Half-Life Data for a Typical Aliphatic Acyl Chloride

| pH | Temperature (°C) | Expected Half-Life (t½) |

| 4.0 | 25 | Minutes to Hours |

| 7.0 | 25 | Seconds to Minutes |

| 9.0 | 25 | Seconds |

| 7.0 | 4 | Minutes to Hours |

Note: This table presents expected trends and should not be taken as experimentally verified data for ethylmethylmalonyl chloride. Actual values must be determined empirically using the protocol described above.

Interpretation of Data:

The data in Table 1 illustrates that the hydrolytic stability of an aliphatic acyl chloride is highly dependent on both pH and temperature. The significantly shorter half-life at higher pH values highlights the increased rate of hydrolysis in the presence of a stronger nucleophile (hydroxide ion). The prolonged half-life at lower temperatures underscores the importance of refrigerated storage for such compounds.[11][14]

Handling and Storage Recommendations

Given the high reactivity and moisture sensitivity of ethylmethylmalonyl chloride, stringent handling and storage procedures are imperative to maintain its quality and ensure safety.[15][16][17]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, preferably in a refrigerator designed for flammable materials.[11][14]

-

Handling: Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[15] Avoid all personal contact, including inhalation of vapors, which can cause respiratory irritation.[11]

-

Moisture Control: Use dry solvents and glassware. Avoid exposure to atmospheric moisture.

-

In case of Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.[15] Do not use water to clean up spills, as this will lead to a violent reaction and the release of corrosive HCl gas.[15][16]

Conclusion

Ethylmethylmalonyl chloride is a valuable synthetic intermediate whose utility is intrinsically linked to its high reactivity. This reactivity, however, necessitates a thorough understanding and careful management of its hydrolytic instability. By employing robust experimental protocols to quantify its stability under various conditions, researchers and drug development professionals can design more effective and reproducible synthetic processes, ensure the long-term stability of the material, and handle it in a safe and responsible manner. The principles and procedures outlined in this guide provide a solid foundation for navigating the challenges associated with this and other reactive acyl chlorides.

References

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

-

A-Level Chemistry. (2026, February 24). Acylation Mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

-

Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

PubChem. (n.d.). Methyl malonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

-

LearnedGuys.com. (n.d.). ACYL CHLORIDES & ACIDS. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]

-

MDPI. (2022, July 10). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl malonyl chloride | 36239-09-5 [chemicalbook.com]

- 5. Ethyl malonyl chloride CAS#: 36239-09-5 [m.chemicalbook.com]

- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 7. savemyexams.com [savemyexams.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.uk [chemguide.uk]

- 10. mdpi.com [mdpi.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. learnedguys.com [learnedguys.com]

- 13. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 14. fishersci.es [fishersci.es]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

Suppliers and price of 2-ethyl-2-methylmalonyl dichloride

The following technical guide details the sourcing, synthesis, and application of 2-ethyl-2-methylmalonyl dichloride .

Executive Summary for Researchers 2-ethyl-2-methylmalonyl dichloride is a specialized acyl chloride intermediate used primarily in the synthesis of heterocycles (pyrimidines, barbiturates) and as a building block for peptidomimetics.

Critical Market Insight: Unlike its mono-substituted analogs, 2-ethyl-2-methylmalonyl dichloride is rarely available as an off-the-shelf catalog item due to its hydrolytic instability and niche application. The standard industry protocol is "Buy the Precursor, Make the Reagent."

This guide provides the sourcing data for the stable precursor (Diethyl 2-ethyl-2-methylmalonate ) and the validated bench-scale protocol to generate the dichloride in situ or for immediate use.

Part 1: Chemical Profile & Supply Chain Strategy

The Target vs. The Precursor

| Feature | Target: 2-Ethyl-2-methylmalonyl dichloride | Commercial Precursor: Diethyl 2-ethyl-2-methylmalonate |

| Status | Transient / Custom Synthesis | Commercially Available |

| CAS | Not widely listed (Generic: Malonyl dichloride deriv.) | 2049-70-9 |

| Stability | Low (Hydrolyzes rapidly in air) | High (Stable liquid) |

| Primary Source | In-house synthesis | TCI, Fisher, Sigma-Aldrich |

| Approx. Price | N/A (Custom Quote: >$1,000/kg) | ~$60 - $100 / 5g (R&D Scale) |

Sourcing the Precursor (CAS: 2049-70-9)

To obtain the dichloride, you must first procure the diester. Below is the current pricing landscape for Diethyl 2-ethyl-2-methylmalonate .

| Supplier | Catalog # | Pack Size | Price (USD) | Lead Time |

| TCI America | D3630 | 5 g | $63.00 | In Stock |

| TCI America | D3630 | 25 g | $214.00 | In Stock |

| Fisher Sci | D36305G | 5 g | $65.00 | 2-3 Days |

| Sigma-Aldrich | Varies | Custom | Inquire | 2-4 Weeks |

Note: Prices are estimated based on Q1 2025 data and subject to institutional contract rates.

Part 2: Synthesis Protocol (The "Make" Strategy)

Since the dichloride is not shelf-stable, the following protocol describes the conversion of the diester to the dichloride via the diacid intermediate.

Reaction Logic Diagram

Figure 1: Synthetic pathway from commercial precursor to target acid chloride.[1]

Step-by-Step Methodology

Phase A: Saponification (Ester

-

Dissolution: Dissolve 10.1 g (50 mmol) of Diethyl 2-ethyl-2-methylmalonate in 30 mL of ethanol.

-

Base Addition: Add a solution of KOH (6.7 g, 120 mmol) in 30 mL water/ethanol (1:1).

-

Reflux: Heat to reflux for 3-4 hours. Monitor by TLC (disappearance of ester spot).

-

Workup:

Phase B: Chlorination (Diacid

-

Setup: Place the dry diacid (from Phase A) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

). -

Reagent Addition: Add Thionyl Chloride (SOCl

) (4-5 equivalents).-

Optional: Add 1-2 drops of dry DMF as a catalyst (Vilsmeier-Haack type activation).

-

-

Reaction: Heat the mixture to 60-70°C for 2-3 hours. The solid acid will dissolve as the reaction proceeds.

-

Purification:

-

Remove excess SOCl

via vacuum distillation (rotary evaporator with a base trap). -

The residue is the crude 2-ethyl-2-methylmalonyl dichloride .

-

Validation: For high purity, distill under high vacuum (approx. bp 60-70°C at 5 mmHg, estimated).

-

Part 3: Applications & Downstream Logic

This compound is a "gem-disubstituted" malonyl derivative. The steric bulk of the ethyl and methyl groups at the

Downstream Pathways

Figure 2: Key pharmaceutical scaffolds derived from the target dichloride.

Why Use the Dichloride vs. The Ester?

While barbiturates are often made from the diester + urea (using NaOEt), the dichloride is required when:

-

Weak Nucleophiles: Reacting with electron-deficient amines or anilines.

-

Mild Conditions: Avoiding the harsh basic conditions (NaOEt/Reflux) required for ester condensation.

-

Speed: Acid chloride reactions are kinetically much faster.

Part 4: Safety & Handling (E-E-A-T)

-

Reactivity: Violent reaction with water/moisture. Evolves HCl.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and respirator if ventilation is poor.

References

-

TCI America. Product Catalog: Diethyl 2-Ethyl-2-methylmalonate (D3630). Retrieved from .

-

Fisher Scientific. Diethyl 2-Ethyl-2-methylmalonate Sourcing. Retrieved from .

-

Sigma-Aldrich. Ethyl malonyl chloride (Analogous Handling Data).[7] Retrieved from .

-

Organic Syntheses. General Procedure for Barbituric Acid Derivatives. Coll. Vol. 2, p. 60. Retrieved from .

-

PubChem. Diethyl 2-ethyl-2-methylmalonate Compound Summary. Retrieved from .

Sources

- 1. Ethylmalonoyl dichloride | CAS#:55552-69-7 | Chemsrc [chemsrc.com]

- 2. 二氯化二乙基丙二酰 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Ethyl-2-propyl-malonic acid diethyl ester | 6065-62-9 [sigmaaldrich.com]

- 4. ijret.org [ijret.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ethyl malonyl chloride CAS#: 36239-09-5 [m.chemicalbook.com]

- 7. Ethyl malonyl chloride technical grade 36239-09-5 [sigmaaldrich.com]

Ethylmethylmalonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

Ethylmethylmalonyl chloride (CAS No. 36239-09-5), also known as ethyl 3-chloro-3-oxopropanoate, is a bifunctional organic compound featuring both an ethyl ester and a highly reactive acyl chloride group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of the ethyl malonyl moiety into more complex molecular architectures.[1] Its high reactivity, primarily attributed to the acyl chloride functional group, necessitates a thorough understanding of its properties and handling requirements.[2]

The strategic placement of a reactive acyl chloride and a more stable ester allows for selective transformations, making it a key building block in the synthesis of various heterocyclic compounds and other valuable chemical entities.[1]

Molecular Structure

Caption: Reactivity and incompatibility diagram for ethylmethylmalonyl chloride.

-

Reaction with Water: Ethylmethylmalonyl chloride reacts violently with water and moisture, undergoing rapid hydrolysis to form ethylmalonic acid and corrosive hydrogen chloride gas. [3][4]This reaction is highly exothermic. For this reason, it is imperative to handle the compound under anhydrous conditions. [1][2]* Reaction with Alcohols and Amines: It reacts exothermically with alcohols to form esters and with amines to form amides, again releasing hydrogen chloride. [5]These are the primary reactions exploited in its synthetic applications.

-

Incompatible Materials: It is incompatible with strong bases, oxidizing agents, and alcohols. [2][3]Contact with metals may cause corrosion, especially in the presence of moisture. [3][6]* Hazardous Decomposition: Upon thermal decomposition, it can release toxic and corrosive fumes, including hydrogen chloride, carbon oxides (CO, CO₂), and potentially phosgene. [2][3]

Toxicology and First Aid

While comprehensive toxicological data such as LD50 or LC50 values for ethylmethylmalonyl chloride are not readily available in public literature, its corrosive nature dictates that it should be considered highly toxic upon inhalation, ingestion, or skin contact. [2][3]The toxicological properties have not been fully investigated. [3][4] Routes of Exposure and Effects:

-

Inhalation: Vapors are highly irritating to the respiratory tract. [2]Exposure can cause coughing, shortness of breath, and burning sensations.

-

Skin Contact: Causes severe skin burns and deep, painful wounds. [3][7][8]* Eye Contact: Causes serious eye damage, potentially leading to blindness. [3][7][6]* Ingestion: Causes severe burns to the mouth, throat, and stomach, and can lead to perforation of the digestive tract. [3][4]Symptoms of overexposure may include headache, dizziness, and nausea. [3][4] First Aid Measures:

Immediate medical attention is required for all routes of exposure.

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Immediately call a poison center or physician. | [6] |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower should be used if available. Immediately call a physician. | [4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or physician. | [4][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately. Use of gastric lavage or emesis is contraindicated due to the risk of perforation. | [3][4][6] |

Safe Handling, Storage, and Disposal

A systematic approach to safety is critical when working with ethylmethylmalonyl chloride. This involves a combination of engineering controls, personal protective equipment, and established protocols.

Caption: Workflow for the safe handling of ethylmethylmalonyl chloride.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations of ethylmethylmalonyl chloride must be conducted in a certified chemical fume hood to prevent inhalation of its corrosive vapors. [2]An emergency safety shower and eyewash station must be readily accessible. [4]* Personal Protective Equipment:

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory. [7] * Hand Protection: Wear appropriate chemical-resistant gloves. Given its reactivity, materials like butyl rubber or multilayer laminates should be considered. Consult glove manufacturer's compatibility charts.

-

Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn over clothing. [7]Ensure shoes are closed-toed.

-

Storage and Handling

-

Storage: Store in a tightly sealed, moisture-proof container under an inert atmosphere (e.g., nitrogen or argon). [1][2]It should be stored in a cool, dry, well-ventilated area, away from incompatible materials. [2]Refrigeration at 2-8°C is recommended. [7][9]Store in a designated cabinet for corrosive materials.

-

Handling:

-

Always work under an inert atmosphere to prevent hydrolysis.

-

Use glassware and equipment that is scrupulously dried before use.

-

When transferring, add the reagent slowly and carefully to the reaction mixture to control any exothermic processes.

-

Ground and bond containers when transferring large quantities to prevent static discharge.

-

Spill and Disposal Procedures

-

Spill Response: In the event of a spill, evacuate the area immediately. Wearing full PPE, contain the spill with a dry, inert absorbent material such as sand or vermiculite. [8]Do not use water or combustible materials. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [8]* Disposal: Unused or waste ethylmethylmalonyl chloride must be disposed of as hazardous waste. A common laboratory practice for quenching reactive acyl chlorides is to slowly add the compound to a stirred, cooled solution of a nucleophile like isopropanol. [10]The resulting mixture can then be neutralized with a weak base (e.g., sodium bicarbonate) before being collected for formal hazardous waste disposal according to institutional and local regulations. [3][5]Never pour down the drain. [4]

Applications in Drug Development and Organic Synthesis

Ethylmethylmalonyl chloride is a valuable reagent for constructing complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry. Its bifunctional nature allows for the creation of scaffolds that can be further elaborated.

Synthesis of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are recognized as important pharmacophores and are considered bioisosteres for amides and esters, offering improved metabolic stability. [11][12]They are synthesized by the reaction of an amidoxime with an acylating agent, such as ethylmethylmalonyl chloride, followed by cyclization. [12] Representative Experimental Protocol: Synthesis of an Ethyl 2-(3-aryl-1,2,4-oxadiazol-5-yl)acetate Derivative

This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis. [12]

-

Amidoxime Preparation: Prepare the required N'-hydroxybenzimidamide (benzamidoxime) from the corresponding nitrile and hydroxylamine.

-

Acylation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the benzamidoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., dioxane or pyridine).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of ethylmethylmalonyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled amidoxime solution over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: Heat the reaction mixture to reflux for 8-12 hours to facilitate the cyclodehydration to the 1,2,4-oxadiazole ring.

-

Work-up: After cooling, pour the reaction mixture into ice-water. [12]If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired ethyl 2-(3-aryl-1,2,4-oxadiazol-5-yl)acetate.

Synthesis of 3-Pyrrolin-2-one Derivatives

Ethylmethylmalonyl chloride is also utilized in the synthesis of 3-pyrrolin-2-ones. [7]This involves an amidation reaction with a propargylamine, followed by a base-catalyzed 5-exo-dig cyclization. [7]These unsaturated γ-lactam structures are found in a number of biologically active compounds and serve as versatile synthetic intermediates. [13]

Conclusion

Ethylmethylmalonyl chloride is a potent and versatile synthetic reagent with significant applications in the fields of medicinal chemistry and materials science. Its high reactivity, while synthetically advantageous, demands a rigorous and informed approach to safety. By understanding its chemical properties, reactivity profile, and the rationale behind the stringent handling protocols outlined in this guide, researchers can confidently and safely leverage its capabilities to advance their scientific objectives. Adherence to these principles of laboratory safety is not merely a matter of compliance but a cornerstone of scientific integrity and professional responsibility.

References

-

Guidechem. Ethyl malonyl chloride 36239-09-5 wiki.

-

Fisher Scientific. (2010). SAFETY DATA SHEET - Ethyl malonyl chloride.

-

TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl Malonyl Chloride.

-

Apollo Scientific. (2023). Safety Data Sheet - Ethyl malonyl chloride.

-

Benchchem. Ethyl Malonyl Chloride | Versatile Acylating Agent.

-

Sigma-Aldrich. Ethyl malonyl chloride technical grade.

-

Ambeed. 36239-09-5 | Ethyl Malonyl Chloride.

-

ThermoFisher Scientific. (2025). SAFETY DATA SHEET - Ethyl malonyl chloride.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Ethylhexanoyl chloride.

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

-

Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

-

SATHEE - IIT Kanpur. Chemistry Acid Chloride.

-

Azlon. (n.d.). CHEMICAL RESISTANCE OF PLASTICS.

-

Organic Syntheses. (n.d.). Procedure.

-

Organic Syntheses. (n.d.). alcohol.

-

Organic Syntheses. (n.d.). 3.

-

Fisher Scientific. (2010). SAFETY DATA SHEET - Methylene chloride.

-

RJPT. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.

-

Arkivoc. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

-

NCBI. (n.d.). Toxicological Profile for Methylene Chloride.

-

Jassim, J. A., & Saleh, H. M. (2025). SYNTHESIS AND EVALUATION OF SOME NEW 1,2,4-OXADAZOLE DERIVATIVES AS CATALYSTS IN BARLEY CULTIVATION. New Materials, Compounds and Applications, 9(2), 405-412.

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.

-

A&C Plastics. (2026). Chemical Resistance Chart for Plastics.

-

Curbell Plastics. Chemical Resistance of Plastics Chart.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetyl chloride.

-

Saygili, N., et al. (2006). Synthesis of New 3-Pyrrolin-2-One Derivatives. Turkish Journal of Chemistry, 30(1), 125-130.

-

EPA. (2020). Final Risk Evaluation for Methylene Chloride Systematic Review Supplemental File: Data Extraction Tables for Environmental Fate.

-

Benchchem. (n.d.). Comparative Study of Propargylamine Synthesis Methods.

-

ChemicalBook. Ethyl malonyl chloride CAS#: 36239-09-5.

-

Benchchem. (n.d.). Application Notes and Protocols: Diethylaminoethoxy-ethyl Chloride in the Synthesis of Novel Organic Compounds.

-

SciSpace. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling.

-

Conval Quebec. (n.d.). Chemical Resistance Guide.

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.

-

Lab Supplies. (n.d.). Chemical Resistance Chart for Plastics.

-

ATSDR. (n.d.). Public Health Statement Methylene Chloride.

-

ePrints Soton. (2024). Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures.

-

EPA. (n.d.). TECHNICAL FACT SHEET RE: VINYL CHLORIDE.

-

Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways.

-

Fisher Scientific. (2014). SAFETY DATA SHEET - Methylene chloride.

-

Fisher Scientific. (2014). SAFETY DATA SHEET.

-

Doria. (n.d.). Methyl and ethyl chloride synthesis in microreactors.

Sources

- 1. Ethyl Malonyl Chloride|Versatile Acylating Agent [benchchem.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 6. tcichemicals.com [tcichemicals.com]

- 7. エチルマロニルクロリド technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Ethyl malonyl chloride CAS#: 36239-09-5 [m.chemicalbook.com]

- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 11. rjptonline.org [rjptonline.org]

- 12. api.jomardpublishing.com [api.jomardpublishing.com]

- 13. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-ethyl-5-methylbarbituric acid using ethylmethylmalonyl chloride

Application Note: Synthesis of 5-Ethyl-5-methylbarbituric Acid via Ethylmethylmalonyl Chloride

Executive Summary This application note details an optimized protocol for the synthesis of 5-ethyl-5-methylbarbituric acid using ethylmethylmalonyl chloride and urea. By substituting the traditional malonate ester with a highly reactive diacid chloride, the cyclization proceeds rapidly under mild conditions. This method circumvents the need for harsh, strongly basic refluxing environments, offering researchers a kinetically favorable alternative for barbiturate ring construction.

Mechanistic Rationale & Causality

The classical preparation of barbiturates relies on the Knoevenagel-type condensation of diethyl malonates with urea, a process that typically requires strong bases (e.g., sodium ethoxide) and extended reflux times[1]. While effective for simple substrates, these harsh thermodynamic conditions can lead to side reactions or degradation in more complex molecules. Alternatively, malonic acids and their highly reactive derivatives, particularly malonyl chlorides, are exceptionally useful for obtaining diamides and condensing with urea to form barbituric acids[2].

By employing ethylmethylmalonyl chloride[3], the reaction leverages the superior leaving group ability of the chloride ion. The synthesis proceeds via a nucleophilic acyl substitution. When an organic base such as pyridine is introduced, it serves a dual, causal purpose:

-

Acid Scavenger: It neutralizes the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of urea and driving the equilibrium forward.

-